

# Chemical structure and CAS number for Boc-Glu(OBzl)-Gly-Arg-AMC

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## Compound of Interest

Compound Name: *Boc-Glu(OBzl)-Gly-Arg-AMC*

Cat. No.: *B12408467*

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## In-Depth Technical Guide: Boc-Glu(OBzl)-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, **Boc-Glu(OBzl)-Gly-Arg-AMC**. It details its chemical properties, mechanism of action, and its application in the study of serine proteases, particularly those involved in the blood coagulation cascade.

## Chemical Structure and Properties

**Boc-Glu(OBzl)-Gly-Arg-AMC**, also known as Boc-EGR-AMC, is a synthetic tripeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence, Glutamic acid - Glycine - Arginine, is specifically designed to be recognized and cleaved by certain serine proteases. The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain of the glutamic acid is protected by a benzyl ester (OBzl), enhancing the substrate's stability and specificity.

The chemical structure consists of the protected peptide sequence linked via an amide bond between the C-terminal arginine and the amino group of AMC.

CAS Number: 133448-22-3 (for the hydrochloride salt form)

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Boc-Glu(OBzl)-Gly-Arg-AMC** and its fluorescent product.

Property	Value	Reference(s)
Molecular Formula	C <sub>35</sub> H <sub>45</sub> N <sub>7</sub> O <sub>9</sub> · HCl	
Molecular Weight	744.25 g/mol	
Appearance	Yellowish powder	
Purity (HPLC)	≥ 96%	
Storage Conditions	-20°C	
Fluorophore	7-Amino-4-methylcoumarin (AMC)	[1]
Excitation Wavelength (λ <sub>ex</sub> )	~355 nm - 380 nm	[2]
Emission Wavelength (λ <sub>em</sub> )	~460 nm	[2]

Note: Specific kinetic parameters such as  $K_m$  and  $k_{cat}$  for the hydrolysis of **Boc-Glu(OBzl)-Gly-Arg-AMC** by Factor IXa and Factor XIIa are not readily available in the cited literature. Researchers should determine these constants empirically for their specific experimental conditions.

## Mechanism of Action and Applications

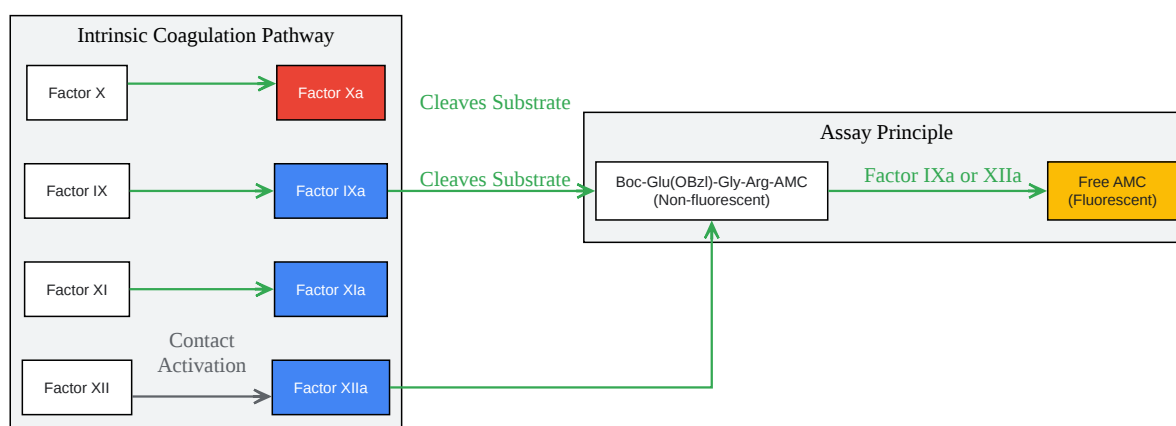
**Boc-Glu(OBzl)-Gly-Arg-AMC** is a fluorogenic substrate primarily used to measure the enzymatic activity of coagulation Factor IXa and Factor XIIa, as well as trypsin.[1][3] In its intact form, the substrate is non-fluorescent. Upon enzymatic hydrolysis of the amide bond between Arginine and AMC, the free 7-amino-4-methylcoumarin is released. This product is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.

Key Applications:

- Enzyme Kinetics: Determining the kinetic parameters ( $K_m$ ,  $V_{max}$ ) of proteases.
- Inhibitor Screening: High-throughput screening of potential inhibitors for enzymes like Factor IXa and Factor XIIa.
- Coagulation Cascade Research: Studying the intrinsic pathway of blood coagulation.

## Role in the Intrinsic Coagulation Pathway

This substrate is a valuable tool for investigating the intrinsic pathway of blood coagulation. This pathway is initiated by the contact activation of Factor XII to its active form, Factor XIIa. Factor XIIa then activates Factor XI to XIa, which in turn activates Factor IX to IXa. Factor IXa, as part of the tenase complex, proceeds to activate Factor X, a key step leading to thrombin generation and fibrin clot formation. By measuring the activity of Factor IXa and Factor XIIa, researchers can probe the initial and downstream events of this critical physiological cascade.



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Caption: Workflow of the enzymatic assay and its relation to the intrinsic coagulation cascade.

## Experimental Protocols

While a specific, validated protocol for **Boc-Glu(OBzl)-Gly-Arg-AMC** was not found in the reviewed literature, a general methodology for a fluorogenic protease assay can be provided based on common practices for similar substrates. Researchers must optimize these conditions for their specific enzyme and experimental setup.

## Reagent Preparation

- **Substrate Stock Solution:** Prepare a high-concentration stock solution (e.g., 10 mM) of **Boc-Glu(OBzl)-Gly-Arg-AMC** by dissolving it in an organic solvent such as DMSO. Store this stock solution in aliquots at -20°C or below, protected from light.
- **Assay Buffer:** The choice of buffer is critical and depends on the enzyme being studied. A common buffer for coagulation factor assays is Tris-based. For example: 25 mM Tris pH 8.0, 100 mM NaCl, 0.01% Brij35.[2] The buffer may also require cofactors like CaCl<sub>2</sub> for optimal enzyme activity.
- **Enzyme Solution:** Prepare a stock solution of the purified enzyme (e.g., Factor IXa or Factor XIIa) in a suitable buffer and store as recommended by the supplier. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis during the measurement period.
- **AMC Standard Solution:** To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve using free 7-amino-4-methylcoumarin is required. Prepare a stock solution of AMC in the same solvent as the substrate and create a series of dilutions in the assay buffer.

## Assay Procedure (96-well plate format)

- **Standard Curve:**
  - Add a range of known concentrations of the AMC standard solution to several wells of a 96-well microplate (e.g., black, flat-bottom for fluorescence assays).

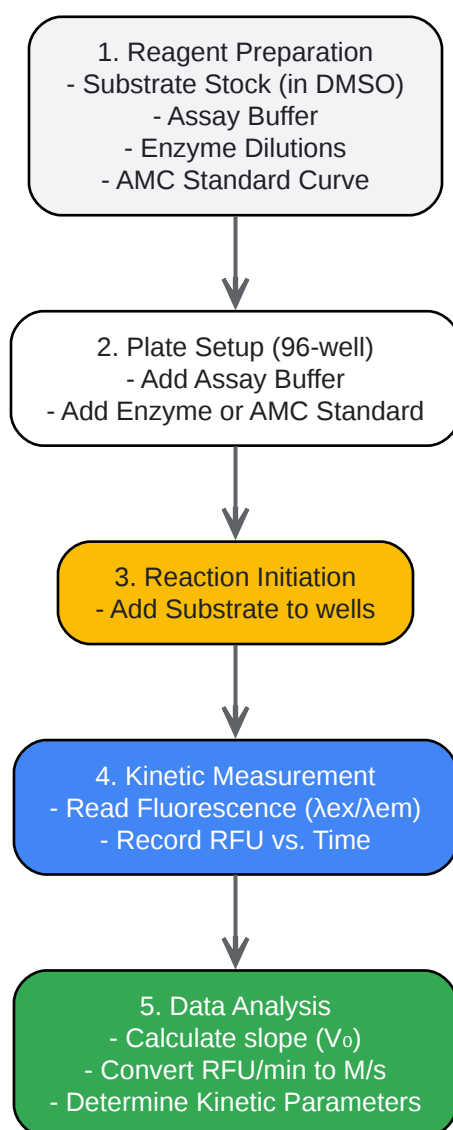
- Add assay buffer to bring the total volume in each well to the final reaction volume (e.g., 100  $\mu$ L).
- Enzyme Reaction:
  - To the experimental wells, add the assay buffer.
  - Add the diluted enzyme solution to each well.
  - To initiate the reaction, add the substrate solution. The final substrate concentration should ideally be at or below the  $K_m$  value for accurate kinetic measurements. A typical starting point could be a final concentration of 10-50  $\mu$ M.
  - Include appropriate controls:
    - No-enzyme control: Substrate and buffer only (to measure background fluorescence).
    - No-substrate control: Enzyme and buffer only.
- Measurement:
  - Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation (~355-380 nm) and emission (~460 nm) wavelengths.
  - Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

## Data Analysis

- Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU per mole of AMC).
- Reaction Rate: For each enzyme reaction, plot the fluorescence intensity (RFU) against time. The initial rate of the reaction ( $V_0$ ) is the slope of the linear portion of this curve (RFU/min).

- Convert to Molar Rate: Convert the reaction rate from RFU/min to moles/min using the slope from the AMC standard curve.
  - $\text{Rate (moles/min)} = (\text{Slope of reaction curve [RFU/min]}) / (\text{Slope of standard curve [RFU/mole]})$
- Enzyme Activity: Calculate the specific activity of the enzyme based on the reaction rate and the amount of enzyme used in the assay.

The following diagram illustrates the general workflow for conducting a kinetic enzyme assay using this fluorogenic substrate.



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Caption: General experimental workflow for a protease assay using a fluorogenic AMC substrate.

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